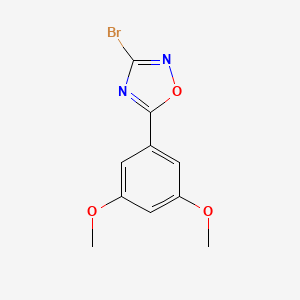

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

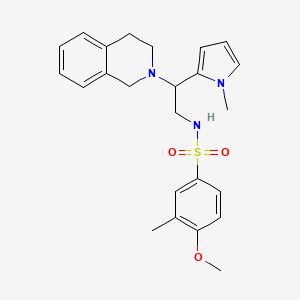

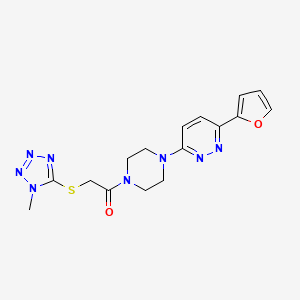

“3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole” is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

While the specific synthesis pathway for “3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole” is not available, compounds like this are often synthesized through coupling reactions such as the Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide using a palladium catalyst .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole” would likely consist of a central oxadiazole ring substituted with a bromine atom, a phenyl ring, and two methoxy groups .Chemical Reactions Analysis

Again, while specific reactions involving “3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole” are not available, similar compounds are often involved in coupling reactions, such as the Suzuki–Miyaura cross-coupling .Aplicaciones Científicas De Investigación

Organic Synthesis: Suzuki–Miyaura Coupling

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole: is a potential candidate for use in Suzuki–Miyaura coupling reactions . This cross-coupling reaction is a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds under mild conditions. The bromo and oxadiazole groups in the compound can act as electrophilic sites, while the dimethoxyphenyl moiety can provide electronic stabilization during the reaction.

Medicinal Chemistry: Drug Design

In medicinal chemistry, the compound’s structure could be utilized in the design of new drugs . The presence of the oxadiazole ring, in particular, is noteworthy as oxadiazoles are known for their biological activity and can serve as core structures in pharmacologically active molecules.

Material Science: Boronic Ester Synthesis

The boronic ester moiety is significant in material science for creating stable organoboron compounds used in various applications, including polymers and light-emitting diodes (LEDs) . The compound could be used as a precursor for synthesizing boronic esters, which are valuable in these contexts.

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole could serve as a standard or reference compound in chromatographic analysis due to its distinct chemical structure, which would allow for precise separation and identification of similar compounds .

Agricultural Chemistry: Pesticide Development

The brominated and oxadiazole components of the compound may be explored for developing novel pesticides. Brominated compounds often have biocidal properties, and incorporating the oxadiazole group could enhance the compound’s effectiveness against specific agricultural pests .

Environmental Studies: Pollutant Degradation

Environmental studies could benefit from the compound’s potential role in the degradation of pollutants. Its chemical structure might interact with environmental contaminants, facilitating their breakdown into less harmful substances .

Mecanismo De Acción

Target of Action

Similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling, the compound may interact with its targets through a process known as transmetalation . This process involves the transfer of a group (in this case, likely the boron group) from one metal to another .

Biochemical Pathways

It’s plausible that the compound could affect pathways related to the suzuki–miyaura coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Given its potential use in suzuki–miyaura coupling reactions , it may contribute to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.

Action Environment

The success of suzuki–miyaura coupling reactions, which the compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

3-bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXCPLQOKXJOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=NO2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)

![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)